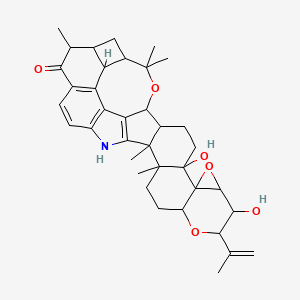
Penitremone-A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Penitremone-A is a microbial metabolite produced by certain species of the Penicillium genus. It is characterized by a unique indole-isoprenoid skeleton with a 10-keto, 11,33-dihydro-variant structure. This compound is an isomer of penitrem E and shares similar tremorgenic properties .
Métodos De Preparación
Penitremone-A is synthesized by Penicillium species through a series of enzymatic reactions. The synthetic route involves the use of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to characterize the compound. The principal metabolite this compound is produced alongside penitrem A by Penicillium species . Industrial production methods typically involve the cultivation of Penicillium species under controlled conditions to optimize the yield of this compound.
Análisis De Reacciones Químicas
Penitremone-A undergoes various chemical reactions, including reduction and oxidation. Reduction of the carbonyl group in this compound with sodium borohydride (NaBH4) alters its tremorgenic activity . Common reagents used in these reactions include reducing agents like NaBH4 and oxidizing agents. The major products formed from these reactions include reduced or oxidized variants of this compound, which can provide insights into the structure-activity relationships of tremorgenic mycotoxins.
Aplicaciones Científicas De Investigación
Penitremone-A has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. It is used to study the structure-activity relationships of tremorgenic mycotoxins, which are compounds that can cause neurological disorders in agricultural ruminants .
Mecanismo De Acción
The mechanism of action of penitremone-A involves its interaction with molecular targets in the central nervous system. This compound impairs gamma-aminobutyric acid (GABA) neurotransmission and antagonizes high-conductance calcium-activated potassium channels. This results in the spontaneous release of excitatory amino acids like glutamate and aspartate, leading to imbalanced GABAergic signaling and neurological disorders such as tremors . This compound also induces the production of reactive oxygen species (ROS) in neutrophil granulocytes, causing tissue damage in the brain and other organs .
Comparación Con Compuestos Similares
Penitremone-A is similar to other penitrem metabolites, such as penitrem B, penitrem C, and penitrem E. These compounds share a similar indole-isoprenoid skeleton but differ in their specific functional groups and tremorgenic activities . This compound is unique due to its 10-keto, 11,33-dihydro-variant structure, which distinguishes it from other penitrem metabolites .
Propiedades
Fórmula molecular |
C37H45NO6 |
|---|---|
Peso molecular |
599.8 g/mol |
Nombre IUPAC |
5,9-dihydroxy-15,16,24,33,33-pentamethyl-10-prop-1-en-2-yl-7,11,32-trioxa-18-azadecacyclo[25.4.2.02,16.05,15.06,8.06,12.017,31.019,30.022,29.025,28]tritriaconta-17(31),19(30),20,22(29)-tetraen-23-one |
InChI |
InChI=1S/C37H45NO6/c1-15(2)29-28(40)32-37(44-32)22(42-29)11-12-34(6)35(7)19(10-13-36(34,37)41)30-26-25-21(38-31(26)35)9-8-17-24(25)23-18(16(3)27(17)39)14-20(23)33(4,5)43-30/h8-9,16,18-20,22-23,28-30,32,38,40-41H,1,10-14H2,2-7H3 |
Clave InChI |
CAWZUZRJLGSYNE-UHFFFAOYSA-N |
SMILES canónico |
CC1C2CC3C2C4=C(C1=O)C=CC5=C4C6=C(N5)C7(C(C6OC3(C)C)CCC8(C7(CCC9C81C(O1)C(C(O9)C(=C)C)O)C)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


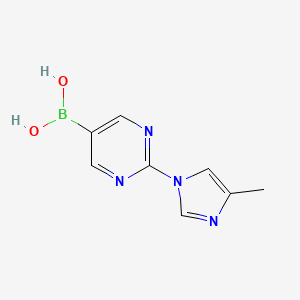
![2-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazol-5-yl]-4-ethyl-5-[(4-methoxybenzyl)oxy]phenol](/img/structure/B14090015.png)
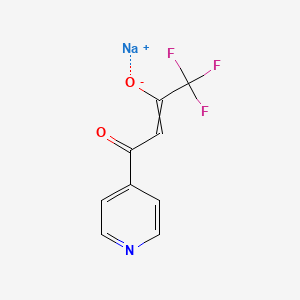
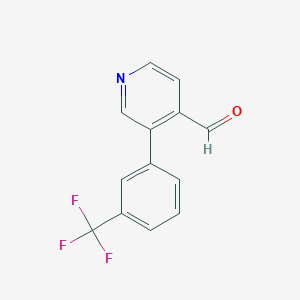

![4-Methyl-3-(2-methylbenzyl)pyrimido[1,2-a]benzimidazol-2-ol](/img/structure/B14090053.png)
![7-Chloro-2-(2-phenylethyl)-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14090057.png)
![2-benzyl-N,N-diethyl-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B14090061.png)
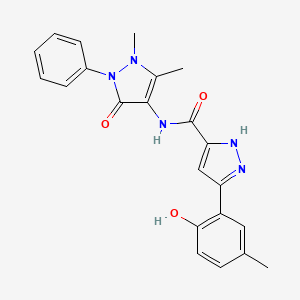
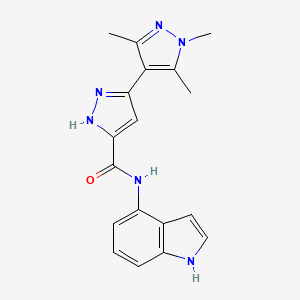
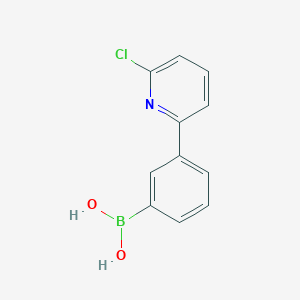
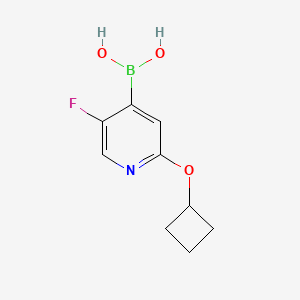
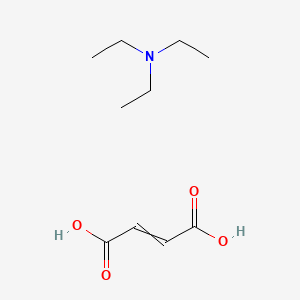
![3-[(4-cyclohexyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-4-phenylquinolin-2(1H)-one](/img/structure/B14090084.png)
